AF430 tetrazine
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Overview
Description
AF 430 tetrazine is a fluorescent dye known for its unique properties, including an excitation maximum at 430 nm and an emission maximum at 542 nm. This compound is particularly notable for its photostability and pH insensitivity across a broad range of pH values . The tetrazine residue in AF 430 tetrazine participates in fast copper-free click reactions, making it suitable for non-toxic in vitro cell labeling and low-concentration applications.
Preparation Methods
The synthesis of AF 430 tetrazine involves several steps, typically starting with the preparation of the tetrazine moiety. The tetrazine group is often synthesized through a series of reactions, including the Pinner reaction and other “Pinner-like” reactions . The final product is obtained by coupling the tetrazine group with a fluorescent dye, such as AF 430, under specific reaction conditions . Industrial production methods may involve large-scale synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
AF 430 tetrazine undergoes various chemical reactions, primarily involving the tetrazine moiety. One of the most significant reactions is the inverse electron demand Diels-Alder (iEDDA) reaction with molecules containing trans-cyclooctene (TCO) groups . This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications . Common reagents used in these reactions include TCO derivatives and other strained cycloolefins . The major products formed from these reactions are stable conjugates that retain the fluorescent properties of AF 430 .
Scientific Research Applications
AF 430 tetrazine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for studying molecular interactions and dynamics. In biology, it is employed for in vitro cell labeling and imaging due to its non-toxic nature and high specificity . In medicine, AF 430 tetrazine is used in diagnostic applications, including bioimaging and biosensing . Additionally, it has industrial applications in the development of advanced materials and sensors .
Mechanism of Action
The mechanism of action of AF 430 tetrazine involves the specific coupling of the tetrazine group with TCO-containing molecules through the iEDDA reaction . This reaction results in the formation of stable conjugates that exhibit strong fluorescence signals . The molecular targets of AF 430 tetrazine include biomolecules labeled with TCO groups, allowing for precise and efficient labeling and detection . The pathways involved in this mechanism are primarily related to the bio-orthogonal nature of the iEDDA reaction, which ensures minimal interference with biological processes .
Comparison with Similar Compounds
AF 430 tetrazine is unique among fluorescent dyes due to its specific excitation and emission properties, as well as its high photostability and pH insensitivity. Similar compounds include other tetrazine derivatives, such as BDP 558/568 tetrazine, BDP 576/589 tetrazine, and Cyanine5 tetrazine . These compounds also participate in iEDDA reactions and are used for similar applications, but they differ in their spectral properties and specific applications . AF 430 tetrazine stands out due to its optimal excitation and emission wavelengths, making it suitable for a wide range of fluorescence-based applications.
Properties
Molecular Formula |
C32H32F3KN6O6S |
---|---|
Molecular Weight |
724.8 g/mol |
IUPAC Name |
potassium;[8,8-dimethyl-9-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C32H33F3N6O6S.K/c1-19-37-39-30(40-38-19)21-10-8-20(9-11-21)17-36-28(42)7-5-4-6-12-41-26-15-27-24(25(32(33,34)35)14-29(43)47-27)13-23(26)22(16-31(41,2)3)18-48(44,45)46;/h8-11,13-16H,4-7,12,17-18H2,1-3H3,(H,36,42)(H,44,45,46);/q;+1/p-1 |
InChI Key |
YUKYIZNJBZINPX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C5C(=CC(=O)OC5=C4)C(F)(F)F)C(=CC3(C)C)CS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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